molecular formula C10H16O4 B6210935 2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, trans CAS No. 1958061-01-2

2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, trans

Cat. No.: B6210935
CAS No.: 1958061-01-2
M. Wt: 200.2
InChI Key:
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Description

2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, trans is an organic compound with a cyclohexane ring substituted with a methoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, trans typically involves the esterification of cyclohexane derivatives followed by subsequent functional group transformations. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form the methoxycarbonyl derivative. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, trans has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby modulating their activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, cis: A stereoisomer with different spatial arrangement of substituents.

    Cyclohexylacetic acid: Lacks the methoxycarbonyl group, resulting in different chemical properties.

    Methoxycarbonylcyclohexane: Lacks the acetic acid moiety, affecting its reactivity and applications.

Uniqueness

2-[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]acetic acid, trans is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

1958061-01-2

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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